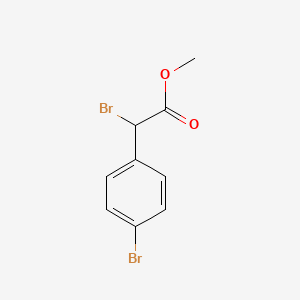

Methyl 2-bromo-2-(4-bromophenyl)acetate

概要

説明

Methyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries .

準備方法

Methyl 2-bromo-2-(4-bromophenyl)acetate can be synthesized by reacting methyl phenylacetate with bromine. The process involves the following steps:

Reaction with Bromine: Phenylacetic acid methyl ester is first reacted with excess bromine.

Distillation: By-products and unreacted bromine are distilled off.

Purification: The target product is obtained by distillation purification.

化学反応の分析

Methyl 2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other groups.

Condensation Reactions: It can be used in condensation reactions to form larger molecules.

Cyclization Reactions: It can undergo cyclization reactions to form cyclic compounds.

Common reagents and conditions used in these reactions include:

Alkylation Agents: Used to alkylate phenol and amino groups.

Catalysts: Various catalysts can be used to facilitate the reactions.

Major products formed from these reactions include alkylated phenol and amino compounds, as well as cyclic compounds .

科学的研究の応用

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

- Methyl 2-bromo-2-(4-bromophenyl)acetate serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of fexofenadine, an antihistamine used for treating allergies. The synthesis process involves converting 2-methyl-2-phenylpropanoic acid to the brominated derivative, followed by esterification to yield methyl esters that are easier to purify .

-

Synthesis of Anticancer Agents :

- Recent studies have indicated that derivatives of this compound can be employed in the synthesis of compounds with anticancer properties. For instance, modifications of this compound have led to the development of new agents targeting specific cancer pathways, showcasing its versatility in medicinal chemistry .

Agrochemical Applications

This compound has been explored for use in agrochemicals, particularly as a precursor for herbicides and insecticides. The brominated aromatic structure contributes to the biological activity of these compounds, enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms.

作用機序

The mechanism of action of Methyl 2-bromo-2-(4-bromophenyl)acetate involves its role as an alkylating agent. It can alkylate phenol and amino groups, leading to the formation of alkylated compounds. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reactions .

類似化合物との比較

Methyl 2-bromo-2-(4-bromophenyl)acetate can be compared with similar compounds such as:

Methyl 2-bromoacetate: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring.

Ethyl 2-(4-bromophenyl)acetate: This compound has an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.

生物活性

Methyl 2-bromo-2-(4-bromophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₉Br₂O₂

- Molecular Weight : 229.07 g/mol

- CAS Number : 41841-16-1

- Structure : The compound features a brominated phenyl group, which is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of bromine atoms which can enhance the lipophilicity and reactivity of the compound. The brominated aromatic systems are known to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Biological Activity Overview

-

Anticancer Activity :

- Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds derived from brominated aromatic esters have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- The cytotoxicity is often linked to the ability of these compounds to induce apoptosis in cancer cells while maintaining low toxicity toward normal cells .

-

Structure-Activity Relationship (SAR) :

- The position and nature of substituents on the aromatic rings play a critical role in determining the biological activity. For example, modifications at specific positions on the phenyl ring can lead to enhanced or diminished anticancer properties .

- A study focusing on styryl benzyl sulfones demonstrated that specific substitutions could increase potency by several folds, indicating that similar strategies might be applicable to this compound .

Table 1: Cytotoxicity of Brominated Compounds

| Compound Name | IC₅₀ (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | DU145 (Prostate Cancer) |

| Styryl Benzyl Sulfone (8p) | 0.15 | K562 (Leukemia) |

| Styryl Benzyl Sulfone (8q) | 0.20 | DU145 |

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated a series of brominated compounds for their antitumor activity using both in vitro assays and xenograft models. This compound was included in preliminary screenings, showing moderate inhibition of cell proliferation in DU145 and K562 cell lines. Further optimization through SAR studies is ongoing to enhance its efficacy . -

Mechanistic Insights :

Research has indicated that brominated compounds may act as allosteric inhibitors of certain kinases involved in cancer cell signaling pathways. This suggests that this compound could potentially disrupt critical signaling cascades that promote tumor growth and survival .

特性

IUPAC Name |

methyl 2-bromo-2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKFDRJNRQQSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507899 | |

| Record name | Methyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60079-77-8 | |

| Record name | Methyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。